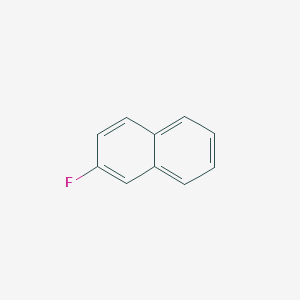

2-Fluoronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGQBTMEEISJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186033 | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-09-1 | |

| Record name | 2-Fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number 323-09-1 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-pentyn-3-ol (CAS No. 77-75-8)

Disclaimer: The initial request specified CAS number 323-09-1, which corresponds to 2-Fluoronaphthalene. However, the accompanying compound name "3-Methyl-1-pentyn-3-ol" is associated with CAS number 77-75-8. This guide will focus on 3-Methyl-1-pentyn-3-ol (CAS 77-75-8) due to the greater availability of detailed scientific data.

Introduction

3-Methyl-1-pentyn-3-ol, also known by trade names such as Meparfynol and Methylpentynol, is a tertiary acetylenic alcohol.[1] Its unique structure, featuring a terminal alkyne and a tertiary alcohol functional group, makes it a versatile molecule in various industrial and research applications.[2] It has historical use as a sedative and hypnotic, and currently serves as a valuable intermediate in the synthesis of pharmaceuticals, a stabilizer in chlorinated solvents, and a component in resin and coating formulations.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and insights into its synthesis and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 3-Methyl-1-pentyn-3-ol are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [3] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid | [1] |

| Odor | Acrid | [4] |

| Boiling Point | 121-122 °C (at 760 mmHg) | [1][5] |

| Melting Point | -30.6 °C | [6] |

| Density | 0.866 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.431 | [1] |

| Vapor Pressure | 6.5 mmHg at 20 °C | [1] |

| Vapor Density | 3 (vs air) | [1] |

| Flash Point | 28 °C (closed cup) | [1] |

Table 2: Solubility and Partition Coefficients

| Solvent | Solubility | Source(s) |

| Water | Soluble (12.8 g/100 mL at 25 °C) | [6] |

| Acetone | Miscible | [1] |

| Alcohol | Miscible | [1] |

| Chloroform | Miscible | [1] |

| Ethyl Acetate | Miscible | [1] |

| Ether | Soluble | [6] |

| Benzene | Compatible | [6] |

| Carbon Tetrachloride | Compatible | [6] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (90 MHz, CDCl₃) | Spectra available | [7] |

| ¹³C NMR (in CDCl₃) | Spectra available | [8] |

| Infrared (IR) Spectrum | Spectra available from Coblentz Society collection | [3] |

| Mass Spectrum (EI) | Data available in NIST WebBook | [3] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of a compound. Below are generalized protocols for key analytical methods.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

-

A small amount of 3-Methyl-1-pentyn-3-ol is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is discontinued, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of 3-Methyl-1-pentyn-3-ol and to quantify its presence in a mixture.

Methodology:

-

Sample Preparation: A dilute solution of 3-Methyl-1-pentyn-3-ol is prepared in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph's heated injection port, where it is vaporized.

-

Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a chromatographic column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase within the column.

-

Detection: As the separated components exit the column, they are detected by a suitable detector (e.g., Flame Ionization Detector - FID).

-

Analysis: The retention time (the time it takes for the compound to travel through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.

Synthesis and Reactivity

3-Methyl-1-pentyn-3-ol is typically synthesized via a Grignard reaction. This involves the reaction of an ethynylmagnesium halide with methyl ethyl ketone.

Caption: Synthesis of 3-Methyl-1-pentyn-3-ol via Grignard Reaction.

The presence of the hydroxyl and terminal alkyne groups allows for a variety of chemical transformations, making it a useful building block in organic synthesis.[2]

Biological Activity

3-Methyl-1-pentyn-3-ol has been documented to possess sedative properties.[1] Research in animal models has shown that it can induce hepatic cytochrome P450 enzymes, specifically P4503A.[1] Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs.

Caption: Simplified pathway of 3-Methyl-1-pentyn-3-ol inducing hepatic CYP3A.

The induction of these enzymes can have significant implications for drug-drug interactions, as it can accelerate the metabolism of other drugs that are substrates for CYP3A, potentially reducing their efficacy.

Safety and Handling

3-Methyl-1-pentyn-3-ol is a flammable liquid and vapor.[1] It is harmful if swallowed and may cause serious eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[9]

Conclusion

3-Methyl-1-pentyn-3-ol is a commercially significant tertiary acetylenic alcohol with a well-characterized profile of physical and chemical properties. Its utility as a synthetic intermediate and functional additive is underscored by its reactivity and specific biological effects. This guide provides essential technical information for researchers, scientists, and drug development professionals working with this versatile compound.

References

- 1. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Methyl-1-penten-4-yn-3-ol|CAS 3230-69-1 [benchchem.com]

- 5. purdue.edu [purdue.edu]

- 6. Hydrocarbon - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]

The Potent Biological Landscape of Fluorinated Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The strategic incorporation of fluorine into the naphthalene (B1677914) scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with enhanced biological activities and improved pharmacokinetic profiles. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the potential biological activities of fluorinated naphthalene derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory effects. The content is tailored for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Fluorinated naphthalene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The introduction of fluorine atoms can enhance the anticancer potency compared to their non-fluorinated counterparts.[1]

Quantitative Data: Cytotoxicity of Fluorinated Naphthalene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated naphthalene derivatives against several human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrid | Fluorinated Naphthalene-Chalcone | MDA-MB-231 (Breast) | 76.78 ± 4.0 | [2] |

| Spirobisnaphthalene | Monofluorinated Diepoxin-η Analogues (2-5) | OVCAR3 (Ovarian) | 5.7 - 8.2 | [3][4] |

| Spirobisnaphthalene | Monofluorinated Diepoxin-η Analogues (2-5) | MDA-MB-435 (Melanoma) | 5.7 - 8.2 | [3][4] |

| Naphthalen-1-yloxyacetamide | Conjugate 5c | MCF-7 (Breast) | 2.33 | [5] |

| Naphthalen-1-yloxyacetamide | Conjugate 5d | MCF-7 (Breast) | 3.03 | [5] |

| Naphthalen-1-yloxyacetamide | Conjugate 5e | MCF-7 (Breast) | 7.39 | [5] |

| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 | [6] |

| Naphthalene-substituted triazole spirodienones | - | HeLa (Cervical) | 0.07 - 0.72 | [6] |

| Naphthalene-substituted triazole spirodienones | - | A549 (Lung) | 0.08 - 2.00 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Fluorinated naphthalene derivatives

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated naphthalene derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Fluorinated naphthalene derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against pathogenic bacteria, including multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity of Fluorinated Naphthalene Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various fluorinated naphthalene derivatives against selected microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR 1 | 10 | [7] |

| 1-Aminoalkyl-2-naphthols | Staphylococcus aureus MDR | 100 | [7] |

| 1-Aminoalkyl-2-naphthols | Escherichia coli strains | 25 | [7] |

| Naphthalene-Chalcone Derivatives | Enterococcus faecalis | 15.6 | [8] |

| Naphthalene-Chalcone Derivative | Staphylococcus epidermidis | 15.6 | [8] |

| Naphthalene-Chalcone Derivative | Candida albicans, C. krusei | 15.625 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Fluorinated naphthalene derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)

-

96-well microtiter plates

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the fluorinated naphthalene derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

A key mechanism by which fluorinated naphthalene derivatives exert their biological effects is through the inhibition of specific enzymes crucial for disease progression, such as kinases.

Enzyme Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Experimental Protocol: VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

VEGFR-2 substrate (e.g., a synthetic peptide)

-

Fluorinated naphthalene derivative

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

-

Compound Addition: Add the fluorinated naphthalene derivative at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ATP consumed, which is inversely proportional to the kinase activity.

-

Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader and calculate the IC50 value.

Modulation of Signaling Pathways

Fluorinated naphthalene derivatives can exert their biological effects by modulating key cellular signaling pathways involved in cellular stress response and survival.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or certain small molecules, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. Some naphthalene derivatives have been shown to inhibit the Keap1-Nrf2 interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

Spectroscopic data interpretation for 2-Fluoronaphthalene (NMR, IR, Mass Spec)

Introduction

2-Fluoronaphthalene is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structural elucidation serves as an excellent case study for the integrated application of modern spectroscopic techniques. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who rely on spectroscopic methods for molecular characterization.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88 - 7.77 | m | - | H-4, H-5, H-8 |

| 7.55 - 7.43 | m | - | H-3, H-6, H-7 |

| 7.22 | dd | 8.8, 2.6 | H-1 |

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.4 (d, J = 248.6 Hz) | C-2 |

| 134.5 (d, J = 5.4 Hz) | C-8a |

| 130.4 (d, J = 8.9 Hz) | C-4 |

| 128.3 (d, J = 2.0 Hz) | C-8 |

| 127.8 (s) | C-5 |

| 127.5 (d, J = 3.9 Hz) | C-6 |

| 126.6 (s) | C-7 |

| 124.6 (d, J = 25.4 Hz) | C-3 |

| 118.9 (d, J = 21.0 Hz) | C-1 |

| 110.0 (d, J = 25.4 Hz) | C-4a |

Solvent: CDCl₃, Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Weak | C-H Aromatic Stretch |

| 1630 | Medium | C=C Aromatic Stretch |

| 1599 | Strong | C=C Aromatic Stretch |

| 1508 | Strong | C=C Aromatic Stretch |

| 1236 | Strong | C-F Stretch |

| 858 | Strong | C-H Aromatic Bend (out-of-plane) |

| 746 | Strong | C-H Aromatic Bend (out-of-plane) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 11.8 | [M-H]⁺ |

| 125 | 7.5 | [M-HF]⁺ |

| 115 | 10.3 | [C₉H₇]⁺ |

| 73 | 11.1 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 90 MHz spectrometer. Standard acquisition parameters included a spectral width of 10 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 22.5 MHz spectrometer with proton decoupling. A spectral width of 200 ppm, a relaxation delay of 2.0 s, and an accumulation of 256 scans were employed. The FID was processed using an exponential window function with a line broadening of 1.0 Hz before Fourier transformation.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A solid probe was used to introduce a small amount of this compound directly into the ion source of the mass spectrometer.

Ionization and Analysis: The sample was ionized using electron ionization (EI) at 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40 to 200.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in spectroscopic analysis and a generalized experimental workflow.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical flow of spectroscopic information.

2-Fluoronaphthalene: A Versatile Synthetic Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoronaphthalene is an aromatic organic compound that serves as a crucial intermediate and building block in modern organic synthesis.[1][2] With the chemical formula C₁₀H₇F, its structure consists of a naphthalene (B1677914) ring substituted with a single fluorine atom at the second position. The presence of the highly electronegative fluorine atom imparts unique chemical properties, influencing the molecule's reactivity, stability, and electronic characteristics.[1] These properties make this compound a valuable precursor in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3] The incorporation of a fluorinated naphthalene moiety can enhance the biological efficacy, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications as a synthetic building block.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 323-09-1 | [2] |

| Molecular Formula | C₁₀H₇F | [2][4][5] |

| Molar Mass | 146.16 g/mol | [4] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 61°C | [3] |

| Boiling Point | 59.09°C (rough estimate) | [3] |

| Density | 1.1474 (rough estimate) | [3] |

| Flash Point | 65°C | [3] |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions | [2] |

| ¹⁹F NMR | Spectra available in public databases | [4] |

| Mass Spectrometry | Major peaks at m/z 146, 147, 120, 113 | [4][5] |

| Rotational Constants | A=2844.761(2) MHz, B=808.1592(8) MHz, C=629.5032(3) MHz | [6] |

Synthesis of this compound

While several methods exist for the synthesis of fluoronaphthalenes, including modified Schiemann reactions, a common and scalable approach involves the fluorination of 2-naphthol (B1666908) derivatives.[7] The following workflow outlines a patented method starting from 2-naphthol.[8]

Caption: Synthesis workflow for this compound from 2-Naphthol.

Experimental Protocol: Synthesis from 2-Naphthol[10]

Step 1: Preparation of p-Toluenesulfonic acid-2-naphthyl ester

-

To a solution of 2-naphthol in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran), add an organic or inorganic base (e.g., triethylamine, sodium hydroxide).

-

Cool the mixture in an ice bath.

-

Slowly add p-toluenesulfochloride (TsCl) portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and salts.

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate ester.

-

Purify the product by recrystallization or column chromatography.

Step 2: Fluorination

-

In an oven-dried flask under an inert atmosphere, combine the p-toluenesulfonic acid-2-naphthyl ester, an inorganic fluoride source (e.g., potassium fluoride), a metallic copper catalyst, and a tertiary amine bidentate ligand.

-

Add a high-boiling point aprotic solvent (e.g., DMF, DMSO).

-

Heat the reaction mixture to an elevated temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude this compound by flash column chromatography or distillation.

Core Reactivity and Key Transformations

This compound's utility as a building block stems primarily from its participation in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to typical Sₙ2 reactions where iodide is the best leaving group, fluoride is often the best leaving group in SₙAr reactions.[9] This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring. The high electronegativity of fluorine creates a more polarized C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups ortho or para to the leaving group.[9][10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Experimental Protocol: SₙAr Reaction

-

Dissolve this compound in a polar aprotic solvent such as DMSO, DMF, or THF.

-

Add the desired nucleophile (e.g., an alcohol, amine, or thiol) and a suitable base (e.g., NaH, K₂CO₃, t-BuOK) to generate the active nucleophile in situ.

-

Heat the reaction mixture. The required temperature can range from room temperature to reflux, depending on the nucleophilicity of the attacking species and the presence of any activating groups.

-

Monitor the reaction's progress using TLC or GC-MS.

-

After completion, cool the mixture and quench with water or a mild acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.

-

Purify the final product using column chromatography, recrystallization, or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[11][12] While C-F bonds are generally less reactive than C-Br or C-I bonds, specialized catalyst systems with electron-rich, bulky ligands can facilitate the challenging C-F bond activation required for this transformation.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), a base (e.g., K₃PO₄, Cs₂CO₃, KF; 2.0-3.0 equiv), a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%), and a phosphine (B1218219) or NHC ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-4 mol%).

-

Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene (B28343), THF), often with a small amount of degassed water.

-

Seal the vessel and heat the reaction mixture (typically 80-120°C) with vigorous stirring for several hours until completion (monitored by GC-MS or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern C-N bond formation. Similar to Suzuki coupling, the reaction with this compound requires a highly active palladium catalyst system to cleave the strong C-F bond.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

To an oven-dried, resealable reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable bulky, electron-rich ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, K₃PO₄, LiHMDS).

-

Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.4 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture (typically 100-120°C) until the starting material is fully consumed, as determined by GC-MS or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting aryl amine product by flash column chromatography.

Applications in Complex Molecule Synthesis

The synthetic transformations described above position this compound as a versatile starting material for a wide range of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals.

Caption: Application pathways of this compound in synthesis.

-

Pharmaceuticals : The fluoronaphthyl moiety is present in various biologically active compounds. Its incorporation can lead to potent inhibitors of enzymes like cytochrome P450, or serve as a scaffold for novel drugs targeting cancer or inflammation.[1][3][15][16]

-

Materials Science : this compound is a precursor for synthesizing polymers and liquid crystals. The fluorine atom can be used to fine-tune properties such as thermal stability, chemical resistance, and optical or electronic characteristics.[3][17]

-

Agrochemicals : As with pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of herbicides and pesticides.[2]

-

Chemical Research : It is widely used as a starting material for creating more complex and novel organic molecules for further research and development.[2][3]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 323-09-1,this compound | lookchem [lookchem.com]

- 4. This compound | C10H7F | CID 67583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene, 2-fluoro- [webbook.nist.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. CN101565352A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

The Pivotal Role of 2-Fluoronaphthalene in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 2-fluoronaphthalene scaffold is a prime example of a privileged structural motif leveraged to enhance therapeutic potential. This in-depth technical guide explores the multifaceted role of this compound and its derivatives in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways. The strategic incorporation of the this compound moiety can significantly improve a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable tool in the development of novel therapeutics, particularly in oncology.

The this compound Scaffold: A Gateway to Enhanced Potency and Selectivity

This compound serves as a versatile building block for the synthesis of a diverse range of pharmacologically active molecules.[1] The presence of the fluorine atom, a small and highly electronegative element, can profoundly influence a molecule's properties. It can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions and solubility.[2]

Derivatives are often synthesized from reactive intermediates like 2-(bromomethyl)-6-fluoronaphthalene (B1632868), which allows for the facile introduction of the fluoronaphthalene core into various molecular frameworks.[1] This has led to the exploration of this compound-containing compounds across a spectrum of therapeutic areas, most notably in the development of enzyme inhibitors and anticancer agents.[3][4]

Quantitative Analysis of this compound Derivatives

The true measure of a scaffold's utility in medicinal chemistry lies in the quantitative assessment of its derivatives' biological activity. The following tables summarize key quantitative data for representative this compound-containing compounds and related naphthalene (B1677914) derivatives, highlighting their potential as therapeutic agents.

| Parameter | Value |

| Reactants | 2-(Bromomethyl)-6-fluoronaphthalene, 4-Chlorophenol (B41353) |

| Yield | 85% |

| Melting Point | 110-112 °C |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.80-7.75 (m, 2H), 7.45-7.40 (m, 1H), 7.30-7.25 (m, 3H), 6.95 (d, J=8.8 Hz, 2H), 5.20 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 157.2, 157.1 (d, J=248 Hz), 134.5, 131.8, 131.3 (d, J=8 Hz), 129.5, 129.4, 126.3, 126.2 (d, J=9 Hz), 125.9, 116.3, 110.2 (d, J=22 Hz), 70.1 |

| MS (ESI) m/z | 288.06 [M]⁺ |

Caption: Physicochemical data for the synthesis of a this compound ether derivative.[1]

| Parameter | Value |

| Reactants | 2-(Bromomethyl)-6-fluoronaphthalene, Ethanamine |

| Yield | 75% (crude) |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.85-7.75 (m, 3H), 7.50-7.40 (m, 2H), 7.20-7.10 (m, 1H), 4.0 (s, 2H), 2.8 (q, J=7.2 Hz, 2H), 1.2 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 157.5 (d, J=245 Hz), 135.5, 132.0, 130.0 (d, J=8 Hz), 128.5, 127.0, 126.5 (d, J=9 Hz), 125.0, 110.5 (d, J=21 Hz), 53.5, 45.0, 15.0 |

| MS (ESI) m/z | 204.12 [M+H]⁺ |

Caption: Physicochemical data for the synthesis of a this compound amine derivative.[1]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Naphthalene-chalcone derivative (2j) | A549 (Lung) | 7.835 ± 0.598 |

| 7-methyl juglone (B1673114) derivative | HeLa (Cervical) | 5.3 |

| 7-methyl juglone derivative | DU145 (Prostate) | 6.8 |

| Phenylthiosulfone-containing 1,4-naphthoquinone (B94277) derivative | HeLa (Cervical) | 40 |

Caption: In vitro anticancer activity of selected naphthalene derivatives.

| Compound | Target | Predicted IC₅₀ (µM) |

| 2-(Aminomethyl)-4-fluoronaphthalene | MCF-7 (Breast Cancer) | 5-15 |

| 2-(Aminomethyl)-4-fluoronaphthalene | A549 (Lung Cancer) | 10-25 |

| 2-(Aminomethyl)-4-fluoronaphthalene | HCT116 (Colon Cancer) | 8-20 |

| 2-(Aminomethyl)-4-fluoronaphthalene | Cyclooxygenase-2 (COX-2) | 1-10 |

| 2-(Aminomethyl)-4-fluoronaphthalene | Topoisomerase II | 2-12 |

Caption: Predicted IC₅₀ values for a hypothetical this compound derivative, extrapolated from structurally similar compounds.[3]

Targeting Critical Signaling Pathways in Cancer

A key mechanism by which this compound derivatives exert their anticancer effects is through the inhibition of signaling pathways crucial for tumor growth and survival.[4] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt/mTOR pathways are prominent examples of such targets.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Certain naphthalene-chalcone hybrids have demonstrated potent VEGFR-2 inhibitory activity.[6]

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7] Naphthoquinone analogs have been investigated as potential inhibitors of this critical cancer-signaling pathway.[7]

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-((4-chlorophenoxy)methyl)-6-fluoronaphthalene[1]

Objective: To synthesize an aryloxy ether derivative from 2-(bromomethyl)-6-fluoronaphthalene.

Materials:

-

2-(Bromomethyl)-6-fluoronaphthalene (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 2-(bromomethyl)-6-fluoronaphthalene in acetone, add 4-chlorophenol and potassium carbonate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis of N-ethyl-1-((6-fluoronaphthalen-2-yl)methyl)ethanamine[1]

Objective: To synthesize a secondary amine derivative via N-alkylation.

Materials:

-

2-(Bromomethyl)-6-fluoronaphthalene (1.0 eq)

-

Ethanamine (2.0 eq, 70% solution in water)

-

Tetrahydrofuran (THF) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(bromomethyl)-6-fluoronaphthalene in THF in a round-bottom flask.

-

Add the ethanamine solution to the flask and stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

In Vitro VEGFR-2 Kinase Assay[7]

Objective: To determine the inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

MTT Assay for Anticancer Activity[3]

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with supplements

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for the development of this compound-based drug candidates.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its strategic incorporation into small molecules has demonstrated the potential to yield potent and selective inhibitors of key biological targets, particularly in the realm of oncology. The ability of the fluorine atom to enhance metabolic stability and modulate electronic properties provides a powerful tool for drug designers to fine-tune the pharmacological profiles of lead compounds. The quantitative data and experimental protocols presented in this guide underscore the significant progress made in harnessing the potential of this compound derivatives. Future research focused on expanding the structure-activity relationship landscape and elucidating the precise molecular mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. (6-Fluoronaphthalen-2-yl)methanol | 944351-48-8 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Electronic Spectra and Molecular Structure of 2-Fluoronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoronaphthalene (C₁₀H₇F) is a fluorinated derivative of naphthalene (B1677914), a polycyclic aromatic hydrocarbon. The introduction of a highly electronegative fluorine atom into the naphthalene ring system significantly influences its electronic and structural properties. This modification can alter key characteristics such as electrostatic potential, dipole moment, and the energies of molecular orbitals, which in turn affects its chemical reactivity, intermolecular interactions, and spectroscopic behavior. A thorough understanding of the electronic spectra and molecular structure of this compound is crucial for its application in various scientific and industrial fields, including its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides a comprehensive overview of the electronic spectra and molecular structure of this compound, summarizing key quantitative data, detailing experimental protocols, and outlining computational approaches.

Molecular Structure

The molecular structure of this compound has been primarily elucidated through microwave spectroscopy and computational chemistry. These methods provide insights into the molecule's rotational constants and its precise geometric parameters.

Rotational Constants

Microwave spectroscopy has been employed to determine the ground state rotational constants of this compound with high precision. These constants are fundamental for understanding the molecule's moments of inertia and overall shape.

Table 1: Ground State Rotational Constants of this compound

| Parameter | Value (MHz) |

| A | 2844.761(2) |

| B | 808.1592(8) |

| C | 629.5032(3) |

| Data from a study utilizing Fourier transform microwave spectrometers in the frequency range of 1.8-10 GHz.[3] |

Molecular Geometry

While experimental determination of precise bond lengths and angles for a molecule of this size can be complex, computational chemistry provides a powerful tool for obtaining a detailed molecular geometry. The recommended approach for determining the equilibrium geometry of this compound is through Density Functional Theory (DFT) calculations.

A robust and widely used method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory has demonstrated good performance for a wide range of organic molecules. A frequency calculation should follow the geometry optimization to ensure the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Spectra

The electronic spectra of this compound have been investigated using various spectroscopic techniques, including high-resolution electronic absorption spectroscopy and mass-analyzed threshold ionization (MATI) spectroscopy. These studies provide detailed information about the vibronic transitions and vibrational frequencies in the ground and excited electronic states.

Vibronic Assignments from High-Resolution Absorption Spectroscopy

The vapor phase absorption spectrum of this compound reveals a series of vibronic bands. The assignments of these bands are based on their rotational contours.

Table 2: Principal Band Groups in the Absorption Spectrum of this compound Vapour

| Wavenumber (cm⁻¹) | Assignment |

| 31799.8 | 0-0 |

| 32254.8 | 0 + 455 |

| 32293.8 | 0 + 494 |

| 32563.8 | 0 + 764 |

| 32830.8 | 0 + 1031 |

| These assignments represent transitions from the zero-point vibrational level of the ground electronic state (S₀) to various vibrational levels of the first excited singlet electronic state (S₁). The values are given as the energy of the excited state vibrational mode. |

Vibrational Frequencies

Vibrational frequencies for both the ground (S₀) and the first excited singlet (S₁) electronic states, as well as the cationic ground state (D₀), have been determined from absorption and MATI spectra.

Table 3: Selected Vibrational Frequencies of this compound

| Electronic State | Method | Vibrational Frequency (cm⁻¹) | Description |

| S₁ (Excited State) | High-Resolution Absorption | 455, 494, 764, 1031 | In-plane ring deformation modes |

| D₀ (Cationic Ground State) | MATI Spectroscopy | 286, 455, 494, 764, 1031 | In-plane ring deformation modes[4] |

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a comprehensive understanding of the electronic and structural properties of this compound.

Figure 1: A flowchart illustrating the integrated experimental and computational workflow for characterizing this compound.

High-Resolution Electronic Absorption Spectroscopy

This technique is used to observe the fine structure of electronic transitions, allowing for the determination of vibrational frequencies in the excited state.

-

Instrumentation: A 3.4 m Jarrell-Ash spectrograph in an Ebert mount is a suitable instrument.

-

Light Source: A 500 W DC xenon arc lamp provides a continuous radiation source.

-

Sample Preparation: The this compound sample is placed in an absorption cell, and the temperature is controlled to maintain a suitable vapor pressure.

-

Data Acquisition: The absorption spectrum is recorded photographically on high-resolution plates or with a modern CCD detector. The eighth order of a grating with a slit width of 10 µm can be used to achieve high resolution.[4]

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

MATI spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy and the vibrational frequencies of the resulting cation.

-

Principle: A two-color resonant two-photon ionization scheme is typically employed. The first laser excites the molecule to a specific vibrational level in the S₁ state. A second, tunable laser further excites the molecule to a high-lying Rydberg state just below the ionization threshold. A pulsed electric field is then applied to ionize the Rydberg states, and the resulting ions are detected in a time-of-flight mass spectrometer.

-

Experimental Setup: The experiment is conducted in a vacuum chamber. A pulsed molecular beam of this compound seeded in a carrier gas (e.g., argon) is generated to cool the molecules and simplify the spectra. The ions are detected by a microchannel plate detector.

Microwave Spectroscopy

This method provides highly accurate measurements of the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia.

-

Instrumentation: Fourier transform microwave (FTMW) spectrometers are used to measure the rotational spectrum in the microwave frequency range.

-

Sample Introduction: Gaseous this compound is introduced into the spectrometer.

-

Data Analysis: The measured transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, and C).

Computational Chemistry Protocol

Computational methods are essential for determining the molecular geometry and for aiding in the assignment of vibrational spectra.

Figure 2: A flowchart detailing the computational protocol for determining the molecular structure and vibrational spectra of this compound.

-

Software: A quantum chemistry software package such as Gaussian is typically used.

-

Methodology:

-

An initial 3D structure of this compound is generated.

-

A geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set.

-

A frequency calculation is then carried out at the same level of theory to obtain the harmonic vibrational frequencies and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies can be scaled by an appropriate factor to improve agreement with experimental values. The calculated geometry provides the bond lengths and angles of the molecule.

-

Summary

This technical guide has provided a detailed overview of the electronic spectra and molecular structure of this compound, supported by experimental data and computational methodologies. The combination of high-resolution spectroscopy and quantum chemical calculations offers a powerful approach to characterizing the fundamental properties of this important molecule. The presented data and protocols serve as a valuable resource for researchers and scientists working with this compound in various fields, from fundamental chemical physics to applied materials science and drug development.

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-Fluoronaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of 2-Fluoronaphthalene

This compound is a solid at room temperature. Its solubility is governed by the interplay of its aromatic naphthalene (B1677914) core and the polar fluorine substituent. Based on available data, a qualitative assessment of its solubility in various common organic solvents is presented below. It is important to note that "slightly soluble" indicates that the solute has a low but measurable solubility, while "soluble" suggests a more significant capacity for dissolution.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Halogenated | Chloroform | Slightly Soluble[1] |

| Alcohols | Methanol | Slightly Soluble[1] |

| Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Aromatics | Benzene | Soluble |

| Aqueous | Water | Insoluble |

It is crucial for researchers to experimentally determine the quantitative solubility of this compound in the specific solvent systems relevant to their applications, as precise data is essential for process optimization, formulation development, and ensuring reproducible experimental outcomes.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable quantitative solubility data, this section details two common and robust experimental methodologies: the gravimetric method and the UV-Visible spectrophotometric method.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid.[2][3][4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Vials or flasks with secure caps

-

Oven or vacuum desiccator

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of excess undissolved solid is critical to ensure that the solution reaches saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but a common starting point is 24-48 hours.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn solution through a syringe filter (with a filter membrane compatible with the solvent) to remove any remaining solid particles. The filtration step should be performed quickly to minimize temperature fluctuations.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, dry the container with the solid residue in an oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

Record the final weight of the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility can then be expressed in various units:

-

Grams per liter (g/L): (Mass of solute in g) / (Volume of solution withdrawn in L)

-

Mass fraction (w/w): (Mass of solute) / (Mass of solute + Mass of solvent)

-

Mole fraction (x): (Moles of solute) / (Moles of solute + Moles of solvent)

-

-

UV-Visible Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a rapid and sensitive means of determining concentration.[6][7][8][9][10] A calibration curve is first established, which is then used to determine the concentration of the solute in a saturated solution.

Materials and Apparatus:

-

This compound

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 2.1, step 1).

-

After reaching equilibrium, withdraw and filter a sample of the supernatant as described previously (Section 2.1, step 2).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the fundamental relationships governing solubility.

References

- 1. This compound | 323-09-1 [chemicalbook.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. media.neliti.com [media.neliti.com]

- 7. Spectrophotometric Fluoride Determination Using St. John’s Wort Extract as a Green Chromogenic Complexant for Al(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. file.scirp.org [file.scirp.org]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

Early-Stage Research on the Photophysical Properties of 2-Fluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoronaphthalene, a fluorinated derivative of the polycyclic aromatic hydrocarbon naphthalene (B1677914), presents a subject of interest in fundamental photophysics and as a potential scaffold in the development of fluorescent probes and functional materials. The introduction of a fluorine atom can subtly yet significantly modulate the electronic and spectroscopic properties of the parent naphthalene molecule, influencing its absorption and emission characteristics, quantum yield, and excited-state lifetime. Understanding these fundamental photophysical parameters is crucial for harnessing its potential in various applications, from bioimaging to materials science.

This technical guide provides an in-depth overview of the early-stage research concerning the photophysical properties of this compound. It summarizes the available quantitative data, details the experimental protocols for characterizing its behavior, and presents logical workflows for these investigations.

Core Photophysical Properties

The photophysical behavior of a molecule like this compound is defined by several key quantitative parameters. While comprehensive data for this compound in a wide range of solvents is not extensively available in early literature, this section outlines the critical properties and presents available data.

Data Presentation

A systematic compilation of photophysical data is essential for comparative analysis and for predicting the behavior of this compound in different chemical environments. The following table summarizes the key photophysical parameters. Note: Quantitative data for this compound in solution is sparse in early-stage research literature. The data presented here is based on available spectroscopic information and may be supplemented with data from closely related compounds for comparative purposes.

| Parameter | Symbol | Value | Solvent/Conditions |

| Absorption Maximum | λabs | ~314 nm | Vapor Phase |

| Molar Extinction Coefficient | ε | Data not available | - |

| Emission Maximum | λem | Data not available | - |

| Fluorescence Quantum Yield | ΦF | Data not available | - |

| Fluorescence Lifetime | τF | Data not available | - |

| Stokes Shift | Δν̃ | Data not available | - |

Further research is required to populate this table with robust data from solution-phase studies.

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of well-established spectroscopic techniques. This section provides detailed methodologies for these key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the different concentrations of the this compound solutions over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) can be determined from the slope of the resulting linear plot.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

-

-

Data Analysis: The resulting spectra will provide the wavelengths of maximum emission (λem) and excitation, which should be corrected for the instrument's response functions.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

-

Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have low absorbances (< 0.1) at the excitation wavelength.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Astd / Asample) * (Isample / Istd) * (ηsample² / ηstd²) where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement

Objective: To determine the excited-state lifetime of this compound.

Methodology:

-

Instrumentation: Utilize a time-resolved fluorescence spectrometer, typically employing either Time-Correlated Single Photon Counting (TCSPC) or frequency-domain fluorometry.

-

Sample Preparation: Prepare a deoxygenated solution of this compound. Oxygen is a known quencher of fluorescence and can shorten the measured lifetime.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp).

-

Record the decay of the fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay function. For a single exponential decay, the lifetime (τF) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

-

Visualizations

To aid in the understanding of the experimental workflows and the relationships between different photophysical parameters, the following diagrams are provided.

Caption: Experimental workflow for photophysical characterization.

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Conclusion

The early-stage research on this compound lays the groundwork for understanding its fundamental photophysical properties. While a comprehensive dataset in various solvents is yet to be fully established in the literature, the experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize this and other similar fluorinated aromatic compounds. The subtle yet impactful influence of fluorine substitution on the electronic structure of naphthalene makes this compound a valuable model system for studying structure-property relationships in fluorescent molecules. Further investigations are warranted to fully elucidate its photophysical behavior and unlock its potential for advanced applications in science and technology.

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Fluoronaphthalene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of 2-fluoronaphthalene as a key building block in the synthesis of pharmaceutical intermediates. The strategic incorporation of the fluoronaphthalene moiety can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines protocols for three crucial palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures prevalent in pharmaceuticals, such as kinase inhibitors.[3][4] This reaction's tolerance for a wide range of functional groups makes it a valuable tool in drug discovery.[5]

Data Presentation: Suzuki-Miyaura Coupling of this compound

| Product | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenyl-6-fluoronaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 (representative) | [5][6] |